molecular formula C14H15NO4S B5717404 N-(4-hydroxy-3-methoxyphenyl)-4-methylbenzenesulfonamide

N-(4-hydroxy-3-methoxyphenyl)-4-methylbenzenesulfonamide

Cat. No. B5717404
M. Wt: 293.34 g/mol
InChI Key: NSTWIJUACGHBIU-UHFFFAOYSA-N
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Description

N-(4-hydroxy-3-methoxyphenyl)-4-methylbenzenesulfonamide, also known as NS398, is a selective cyclooxygenase-2 (COX-2) inhibitor. It plays a vital role in the modulation of inflammation, pain, and fever in the body. NS398 has been widely researched in the scientific community for its potential therapeutic applications in various diseases.

Mechanism of Action

N-(4-hydroxy-3-methoxyphenyl)-4-methylbenzenesulfonamide selectively inhibits COX-2, which is responsible for the production of prostaglandins involved in inflammation and pain. By inhibiting COX-2, N-(4-hydroxy-3-methoxyphenyl)-4-methylbenzenesulfonamide reduces the production of prostaglandins, thereby reducing inflammation and pain.
Biochemical and Physiological Effects:
N-(4-hydroxy-3-methoxyphenyl)-4-methylbenzenesulfonamide has been shown to have anti-inflammatory, analgesic, and antipyretic effects. It has also been shown to reduce oxidative stress and inflammation in the heart, leading to cardioprotective effects.

Advantages and Limitations for Lab Experiments

N-(4-hydroxy-3-methoxyphenyl)-4-methylbenzenesulfonamide is a selective COX-2 inhibitor, which makes it a valuable tool for studying the role of COX-2 in various diseases. However, its selectivity for COX-2 may limit its use in studying the role of COX-1 in disease. Additionally, N-(4-hydroxy-3-methoxyphenyl)-4-methylbenzenesulfonamide has a short half-life, which may limit its use in long-term studies.

Future Directions

1. Development of more potent and selective COX-2 inhibitors for the treatment of cancer and inflammatory diseases.
2. Investigation of the role of COX-2 in other diseases such as Alzheimer's disease and Parkinson's disease.
3. Development of N-(4-hydroxy-3-methoxyphenyl)-4-methylbenzenesulfonamide derivatives with improved pharmacokinetic properties.
4. Investigation of the potential use of N-(4-hydroxy-3-methoxyphenyl)-4-methylbenzenesulfonamide in combination with other drugs for the treatment of cancer and inflammatory diseases.
5. Investigation of the potential use of N-(4-hydroxy-3-methoxyphenyl)-4-methylbenzenesulfonamide in animal models of cardiovascular disease.

Synthesis Methods

N-(4-hydroxy-3-methoxyphenyl)-4-methylbenzenesulfonamide is synthesized by the reaction of 4-methylbenzenesulfonyl chloride with 4-acetoxy-2-methoxyphenol in the presence of a base. The resulting product is then hydrolyzed to obtain N-(4-hydroxy-3-methoxyphenyl)-4-methylbenzenesulfonamide.

Scientific Research Applications

N-(4-hydroxy-3-methoxyphenyl)-4-methylbenzenesulfonamide has been extensively studied for its therapeutic potential in various diseases such as cancer, inflammation, and cardiovascular diseases. It has been shown to inhibit the growth of cancer cells by targeting COX-2, which is overexpressed in many types of cancer. Additionally, N-(4-hydroxy-3-methoxyphenyl)-4-methylbenzenesulfonamide has anti-inflammatory properties, making it a potential treatment for inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. It has also been shown to have cardioprotective effects by reducing oxidative stress and inflammation in the heart.

properties

IUPAC Name

N-(4-hydroxy-3-methoxyphenyl)-4-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO4S/c1-10-3-6-12(7-4-10)20(17,18)15-11-5-8-13(16)14(9-11)19-2/h3-9,15-16H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSTWIJUACGHBIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2=CC(=C(C=C2)O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-hydroxy-3-methoxyphenyl)-4-methylbenzenesulfonamide

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